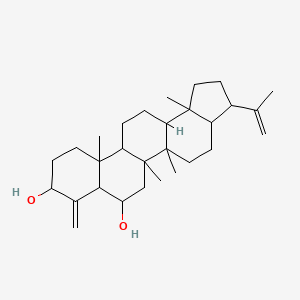

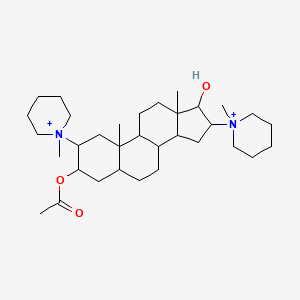

1,1,4a,7-Tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,1,4a,7-Tetrametil-2,3,4,9,10,10a-hexahidrofenantreno-2,6-diol es un compuesto orgánico complejo que pertenece a la clase de los fenantrenos. Este compuesto se caracteriza por su estructura única, que incluye múltiples grupos metilo e hidroxilo unidos a una estructura de hexahidrofenantreno.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 1,1,4a,7-Tetrametil-2,3,4,9,10,10a-hexahidrofenantreno-2,6-diol típicamente involucra reacciones orgánicas de múltiples pasos. Un método común incluye la ciclización de precursores apropiados bajo condiciones controladas, seguida de la introducción de grupos metilo e hidroxilo a través de reacciones selectivas. Las condiciones de reacción a menudo requieren catalizadores específicos, disolventes y control de temperatura para asegurar el rendimiento y la pureza deseados del producto.

Métodos de producción industrial: En un entorno industrial, la producción de este compuesto puede implicar técnicas de síntesis orgánica a gran escala. Estos métodos están optimizados para la eficiencia y la rentabilidad, utilizando a menudo reactores de flujo continuo y sistemas automatizados para mantener condiciones de reacción consistentes. La purificación del producto final se logra a través de técnicas como la cristalización, la destilación y la cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones: 1,1,4a,7-Tetrametil-2,3,4,9,10,10a-hexahidrofenantreno-2,6-diol se somete a diversas reacciones químicas, que incluyen:

Oxidación: Los grupos hidroxilo se pueden oxidar para formar cetonas o aldehídos.

Reducción: El compuesto se puede reducir para eliminar las funcionalidades de oxígeno, dando lugar a derivados más saturados.

Sustitución: Los grupos metilo pueden participar en reacciones de sustitución, donde son reemplazados por otros grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como hidruro de aluminio y litio e hidruro de sodio de boro se utilizan con frecuencia.

Sustitución: Los agentes halogenantes y los nucleófilos se utilizan a menudo en reacciones de sustitución.

Principales productos: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir hidrocarburos más saturados.

Aplicaciones Científicas De Investigación

1,1,4a,7-Tetrametil-2,3,4,9,10,10a-hexahidrofenantreno-2,6-diol tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como precursor en la síntesis de moléculas orgánicas más complejas y como compuesto modelo en el estudio de mecanismos de reacción.

Biología: Se estudian las interacciones del compuesto con las moléculas biológicas para comprender su potencial como agente terapéutico.

Medicina: Se está investigando su posible uso en el desarrollo de fármacos, particularmente por sus propiedades antiinflamatorias y antioxidantes.

Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.

Mecanismo De Acción

El mecanismo por el cual 1,1,4a,7-Tetrametil-2,3,4,9,10,10a-hexahidrofenantreno-2,6-diol ejerce sus efectos implica su interacción con objetivos moleculares como enzimas y receptores. Los grupos hidroxilo juegan un papel crucial en la formación de enlaces de hidrógeno y otras interacciones con estos objetivos, influyendo en diversas vías bioquímicas. La estructura del compuesto le permite encajar en sitios de unión específicos, modulando la actividad de las moléculas diana.

Compuestos similares:

Fenantreno: Un hidrocarburo aromático más simple con un esqueleto similar pero que carece de los grupos metilo e hidroxilo.

1,1,4a,7-Tetrametil-7-vinil-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahidrofenantreno: Un compuesto relacionado con un grupo vinílico en lugar de grupos hidroxilo.

Pimaradieno: Otro compuesto relacionado con una disposición diferente de grupos metilo y dobles enlaces.

Singularidad: 1,1,4a,7-Tetrametil-2,3,4,9,10,10a-hexahidrofenantreno-2,6-diol es único debido a su combinación específica de grupos metilo e hidroxilo, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo hace valioso para aplicaciones especializadas en investigación e industria.

Comparación Con Compuestos Similares

Phenanthrene: A simpler aromatic hydrocarbon with a similar backbone but lacking the methyl and hydroxyl groups.

1,1,4a,7-Tetramethyl-7-vinyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthrene: A related compound with a vinyl group instead of hydroxyl groups.

Pimaradiene: Another related compound with a different arrangement of methyl groups and double bonds.

Uniqueness: 1,1,4a,7-Tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol is unique due to its specific combination of methyl and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Propiedades

Fórmula molecular |

C18H26O2 |

|---|---|

Peso molecular |

274.4 g/mol |

Nombre IUPAC |

1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol |

InChI |

InChI=1S/C18H26O2/c1-11-9-12-5-6-15-17(2,3)16(20)7-8-18(15,4)13(12)10-14(11)19/h9-10,15-16,19-20H,5-8H2,1-4H3 |

Clave InChI |

ULORBDMEFAYHRJ-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC2=C(C=C1O)C3(CCC(C(C3CC2)(C)C)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

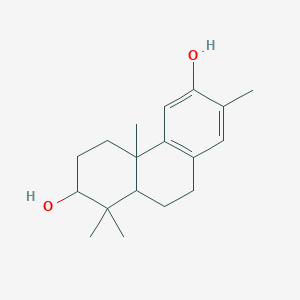

![13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12291979.png)

![4-[2-(4-Hydroxyphenyl)propan-2-yl]phenyl cyanate](/img/structure/B12291992.png)

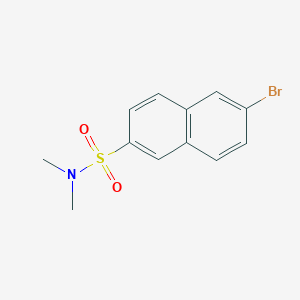

![N-[(2,3-Dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazol-6-yl)methyl]methanesulfonamide](/img/structure/B12292002.png)

![N-(8-Hydroxy-2-(4-methoxyphenyl)-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B12292004.png)

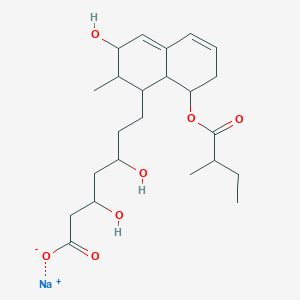

![6-[2-(Acetyloxymethyl)-11-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12292026.png)

![[3aS-(3aalpha,5abeta,6beta,9aalpha,9bbeta)]-Dodecahydro-3a,6-diMethyl-3,7-dioxo-1H-benz[e]indene-6-propanoic Acid](/img/structure/B12292061.png)